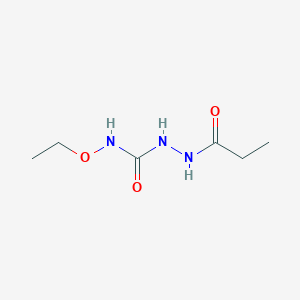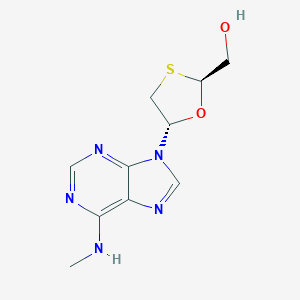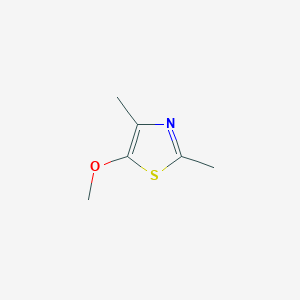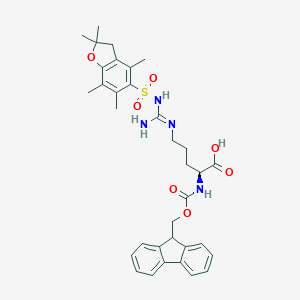![molecular formula C12H15NO3 B136169 benzyl N-[(1R)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate CAS No. 152169-60-3](/img/structure/B136169.png)
benzyl N-[(1R)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl N-[(1R)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate is a chemical compound with the molecular formula C13H18N2O4 and a molecular weight of 266.3 g/mol . This compound is known for its role as an intermediate in the synthesis of various biologically active molecules and is used in different scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[(1R)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate typically involves the reaction of benzyl chloroformate with (1R)-1-[methoxy(methyl)carbamoyl]ethylamine under controlled conditions. The reaction is carried out in an organic solvent such as chloroform or dichloromethane, and a base like triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl N-[(1R)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted carbamates .
Applications De Recherche Scientifique
Benzyl N-[(1R)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate is widely used in scientific research due to its versatility:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme inhibitors and as a building block for peptide synthesis.
Medicine: The compound is involved in the development of drugs targeting specific enzymes and receptors.
Industry: It is used in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of benzyl N-[(1R)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways . This inhibition can lead to various therapeutic effects, depending on the target enzyme or receptor .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzyl N-[(1R)-1-[ethoxy(methyl)carbamoyl]ethyl]carbamate
- Benzyl N-[(1R)-1-[methoxy(ethyl)carbamoyl]ethyl]carbamate
- Benzyl N-[(1R)-1-[methoxy(methyl)carbamoyl]propyl]carbamate
Uniqueness
Benzyl N-[(1R)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to act as an intermediate in the synthesis of various biologically active molecules sets it apart from similar compounds.
Propriétés
Numéro CAS |
152169-60-3 |
|---|---|
Formule moléculaire |
C12H15NO3 |
Poids moléculaire |
221.25 g/mol |
Nom IUPAC |
benzyl N-(3-oxobutan-2-yl)carbamate |
InChI |
InChI=1S/C12H15NO3/c1-9(10(2)14)13-12(15)16-8-11-6-4-3-5-7-11/h3-7,9H,8H2,1-2H3,(H,13,15) |
Clé InChI |
AXDXPDSBSVDTCF-UHFFFAOYSA-N |
SMILES |
CC(C(=O)N(C)OC)NC(=O)OCC1=CC=CC=C1 |
SMILES isomérique |
C[C@H](C(=O)N(C)OC)NC(=O)OCC1=CC=CC=C1 |
SMILES canonique |
CC(C(=O)C)NC(=O)OCC1=CC=CC=C1 |
Synonymes |
BENZYL [(1S)-1-METHYL-2-OXOPROPYL]CARBAMATE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-Methyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine](/img/structure/B136097.png)





![Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate](/img/structure/B136110.png)
![3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-3-ylhydrazine](/img/structure/B136112.png)
![Pyridine, 3-ethyl-4-[(trimethylsilyl)methyl]-(9CI)](/img/structure/B136117.png)
![(2R)-2-[(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]-4-methylpentanoic acid](/img/structure/B136118.png)

